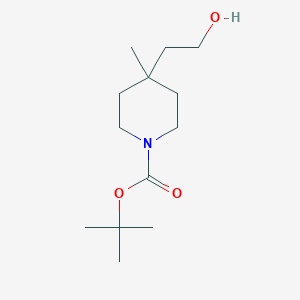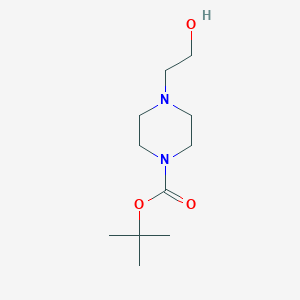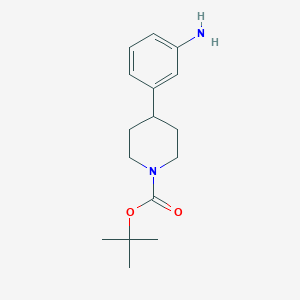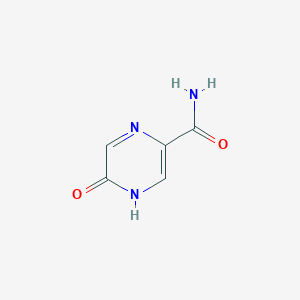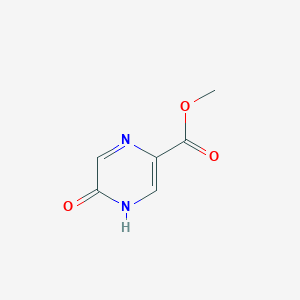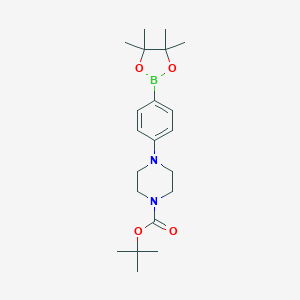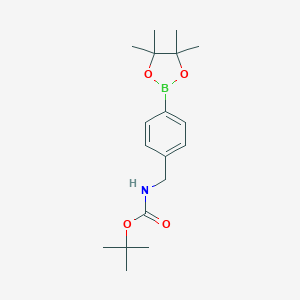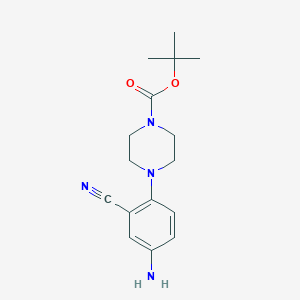
Methyl 2-octadecylicosanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-octadecylicosanoate (MOA) is a fatty acid methyl ester that is widely used in various scientific research applications. It is synthesized by the reaction of oleic acid and methanol in the presence of a catalyst. MOA has been extensively studied due to its unique chemical properties, which make it an ideal candidate for use in a variety of research studies.
Wissenschaftliche Forschungsanwendungen
Methyl 2-octadecylicosanoate has been used in a variety of scientific research applications, including as a surfactant, a lubricant, and a coating agent. It has also been used in the synthesis of nanoparticles and as a model compound for studying the behavior of fatty acid esters. Methyl 2-octadecylicosanoate has been shown to have antimicrobial properties and has been used in the development of antimicrobial coatings for medical devices. It has also been used in the production of biodiesel, which is a renewable alternative to petroleum-based fuels.
Wirkmechanismus
Methyl 2-octadecylicosanoate is a fatty acid methyl ester that acts as a surfactant. It has a hydrophobic tail and a hydrophilic head, which allows it to form micelles in aqueous solutions. The micelles can solubilize hydrophobic compounds, which makes Methyl 2-octadecylicosanoate an effective emulsifier. Methyl 2-octadecylicosanoate has also been shown to have antimicrobial properties, which may be due to its ability to disrupt bacterial cell membranes.
Biochemische Und Physiologische Effekte
Methyl 2-octadecylicosanoate has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory properties and has been used in the development of anti-inflammatory drugs. Methyl 2-octadecylicosanoate has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. Additionally, Methyl 2-octadecylicosanoate has been shown to have hypolipidemic effects, which may be beneficial in the treatment of hyperlipidemia.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Methyl 2-octadecylicosanoate in lab experiments include its unique chemical properties, which make it an ideal candidate for use in a variety of research studies. Methyl 2-octadecylicosanoate is also relatively inexpensive and easy to synthesize. However, there are some limitations to using Methyl 2-octadecylicosanoate in lab experiments. For example, it may be difficult to obtain high-purity Methyl 2-octadecylicosanoate, which can affect the reproducibility of results. Additionally, Methyl 2-octadecylicosanoate may have limited solubility in some solvents, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many future directions for research on Methyl 2-octadecylicosanoate. One area of research could be the development of new applications for Methyl 2-octadecylicosanoate, such as in the development of new drugs or medical devices. Another area of research could be the study of the mechanism of action of Methyl 2-octadecylicosanoate, which could lead to the development of new antimicrobial agents. Additionally, research could be conducted on the synthesis of Methyl 2-octadecylicosanoate, with the goal of improving the purity and yield of the product. Overall, there is much potential for future research on Methyl 2-octadecylicosanoate, and it is likely that this compound will continue to be an important tool in scientific research for years to come.
Conclusion
Methyl 2-octadecylicosanoate is a fatty acid methyl ester that has been extensively studied due to its unique chemical properties. It is synthesized by the reaction of oleic acid and methanol in the presence of a catalyst. Methyl 2-octadecylicosanoate has been used in a variety of scientific research applications, including as a surfactant, a lubricant, and a coating agent. It has also been used in the synthesis of nanoparticles and as a model compound for studying the behavior of fatty acid esters. Methyl 2-octadecylicosanoate has many potential applications in the future, and it is likely that this compound will continue to be an important tool in scientific research.
Synthesemethoden
Methyl 2-octadecylicosanoate is synthesized by the reaction of oleic acid and methanol in the presence of a catalyst. The reaction is typically carried out at elevated temperatures and pressures. The resulting product is a clear liquid that is soluble in a variety of organic solvents. The purity of Methyl 2-octadecylicosanoate can be increased by using high-performance liquid chromatography (HPLC) techniques.
Eigenschaften
CAS-Nummer |
507241-47-6 |
|---|---|
Produktname |
Methyl 2-octadecylicosanoate |
Molekularformel |
C39H78O2 |
Molekulargewicht |
579 g/mol |
IUPAC-Name |
methyl 2-octadecylicosanoate |
InChI |
InChI=1S/C39H78O2/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38(39(40)41-3)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h38H,4-37H2,1-3H3 |
InChI-Schlüssel |
DFCUNSGBKXHRQH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCCCC)C(=O)OC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCCCC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R,3R)-3-Amino-2-(2,4-difluoro-phenyl)-1-[1,2,4]triazol-1-YL-butan-2-OL](/img/structure/B153274.png)



